molecular formula C7H3Cl2N3 B1314565 2,3-Dichloropyrido[2,3-b]pyrazine CAS No. 25710-18-3

2,3-Dichloropyrido[2,3-b]pyrazine

Cat. No.: B1314565
CAS No.: 25710-18-3
M. Wt: 200.02 g/mol
InChI Key: HWJDFFLZOOKZNL-UHFFFAOYSA-N
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Description

2,3-Dichloropyrido[2,3-b]pyrazine is a heterocyclic compound with the molecular formula C7H3Cl2N3. It is characterized by a pyrido[2,3-b]pyrazine core structure with two chlorine atoms substituted at the 2nd and 3rd positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,3-Dichloropyrido[2,3-b]pyrazine involves the reaction of pyrido[3,2-b]pyrazine-2,3-dione with thionyl chloride in the presence of N,N-dimethylformamide (DMF) as a catalyst. The reaction is typically carried out under reflux conditions for 24 hours. After the reaction, the mixture is concentrated under vacuum to remove the solvent, and the product is isolated by adding water and extracting with ethyl acetate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature and pressure, are optimized to ensure consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloropyrido[2,3-b]pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used to modify the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted derivatives, while oxidation reactions can produce oxidized forms of the compound.

Scientific Research Applications

2,3-Dichloropyrido[2,3-b]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dichloropyrido[2,3-b]pyrazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and biological functions .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloropyrido[3,4-b]pyrazine
  • 2,3-Dichloropyrido[2,3-d]pyrazine
  • 2,3-Dichloropyrido[2,3-a]pyrazine

Uniqueness

2,3-Dichloropyrido[2,3-b]pyrazine is unique due to its specific substitution pattern and the resulting electronic and steric propertiesIts versatility in undergoing various chemical reactions and its potential in different research fields make it a valuable compound for scientific exploration .

Properties

IUPAC Name

2,3-dichloropyrido[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2N3/c8-5-6(9)12-7-4(11-5)2-1-3-10-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJDFFLZOOKZNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(C(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70472674
Record name 2,3-dichloropyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25710-18-3
Record name 2,3-dichloropyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dichloropyrido[2,3-b]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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